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In the intricate landscape of cellular bioenergetics and signal transduction, ATP serves as the

universal energy currency. However, its rapid hydrolysis poses a significant challenge for

researchers seeking to dissect the mechanisms of ATP-dependent enzymes. Non-hydrolyzable

ATP analogs are indispensable tools that circumvent this issue by binding to the active sites of

enzymes without undergoing cleavage of the terminal phosphate group. This guide provides a

comprehensive comparison of the kinetic properties of commonly used non-hydrolyzable ATP

analogs, with a focus on Adenylyl-imidodiphosphate (AMP-PNP), offering supporting

experimental data and detailed methodologies for the scientific community.

Biochemical Properties and Mechanisms of Action
Non-hydrolyzable ATP analogs are structurally engineered to mimic ATP, allowing them to

compete for and bind to the nucleotide-binding pockets of enzymes such as kinases and

ATPases. Their resistance to hydrolysis effectively traps the enzyme in a specific

conformational state, providing a window into the catalytic cycle. The primary differences

between these analogs lie in the modification of the triphosphate chain, which in turn dictates

their interaction kinetics and suitability for various experimental applications.

AMP-PNP (Adenylyl-imidodiphosphate): In AMP-PNP, a nitrogen atom replaces the bridging

oxygen between the β- and γ-phosphates. This imido bond is highly resistant to enzymatic

cleavage, making AMP-PNP a true competitive inhibitor.[1] It is particularly useful for locking

enzymes in a pre-hydrolysis, substrate-bound state, which is ideal for structural biology

studies and binding assays.[1][2]
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ATPγS (Adenosine 5'-O-(3-thiotriphosphate)): This analog features a sulfur atom in place of

a non-bridging oxygen on the γ-phosphate. While more resistant to hydrolysis than ATP,

many enzymes can still slowly catalyze the transfer of the thiophosphate group to a

substrate.[1][2] This characteristic makes ATPγS a "slow substrate" rather than a true

inhibitor, and it is well-suited for producing stable thiophosphorylated products for

downstream analysis.[2]

AMP-PCP (Adenylyl-methylenediphosphonate): Similar to AMP-PNP, AMP-PCP replaces the

bridging oxygen between the β- and γ-phosphates, but with a carbon atom. The resulting P-

C-P bond is also resistant to hydrolysis, positioning AMP-PCP as another effective

competitive inhibitor.[1] However, the non-polar nature of the methylene bridge in AMP-PCP

can lead to weaker binding in some enzyme systems compared to the more polar imido

bridge of AMP-PNP.[3]

ADP-BeF₃⁻ and ADP-AlF₄⁻: These analogs are considered transition state mimics. ADP-

BeF₃⁻ adopts a tetrahedral geometry similar to the γ-phosphate in the pre-hydrolysis state.

[4] In contrast, ADP-AlF₄⁻ forms a stable complex that mimics the trigonal bipyramidal

geometry of the transition state during ATP hydrolysis.[4]

Quantitative Comparison of Kinetic Parameters
The kinetic parameters of binding, including the dissociation constant (Kd), association rate

constant (kon), and dissociation rate constant (koff), are crucial for understanding the

interaction between an enzyme and an ATP analog. The following table summarizes available

kinetic data for various enzyme-analog pairs. It is important to note that these values are highly

dependent on the specific enzyme and experimental conditions.
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Enzyme Analog Kd (µM)
kon
(µM⁻¹s⁻¹)

koff (s⁻¹) Method
Referenc
e

Hsp90 AMP-PCP 3.8
Not

Reported

Not

Reported

Not

Specified

F-actin
ADP-

BeF₃⁻
2 0.004 0.000008

Not

Specified
[5]

F-actin ADP-AlF₄⁻ 25
Not

Reported

Not

Reported

Not

Specified
[5]

gp16

ATPase

(monomeri

c)

ATP
0.523 ±

0.247

Not

Reported

Not

Reported

Stopped-

flow

fluorescenc

e

[6]

gp16

ATPase

(monomeri

c)

ADP >30
Not

Reported

Not

Reported

Stopped-

flow

fluorescenc

e

[6][7]

CphB/Rcp

B
AMP-PNP 1.1

Not

Reported

Not

Reported

Isothermal

Titration

Calorimetry

[8]

Experimental Protocols
Accurate determination of kinetic parameters relies on robust experimental design and

execution. Below are detailed methodologies for three common techniques used to study the

binding kinetics of non-hydrolyzable ATP analogs.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a

sensor chip to monitor biomolecular interactions in real-time.[9]

Protocol:

Ligand Immobilization:
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Select a suitable sensor chip (e.g., CM5).

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC).

Inject the purified enzyme (ligand) over the activated surface to achieve covalent

immobilization. The optimal immobilization level should be determined empirically to avoid

mass transport limitations.

Deactivate any remaining active esters with an injection of ethanolamine.

A reference flow cell should be prepared in the same way but without the ligand to subtract

non-specific binding.

Analyte Binding:

Prepare a series of concentrations of the non-hydrolyzable ATP analog (analyte) in a

suitable running buffer. The concentration range should ideally span from 10-fold below to

10-fold above the expected Kd.[9]

Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

Monitor the association phase in real-time.

After the association phase, switch to running buffer alone to monitor the dissociation

phase.

Data Analysis:

Subtract the reference channel signal from the active channel signal to obtain the specific

binding sensorgram.

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the kon and koff values.[10]

Calculate the Kd from the ratio of koff/kon.[10]

Isothermal Titration Calorimetry (ITC)
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ITC directly measures the heat changes associated with biomolecular binding events, allowing

for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a

single experiment.[11]

Protocol:

Sample Preparation:

Dialyze the purified enzyme and dissolve the non-hydrolyzable ATP analog in the same

buffer to minimize heats of dilution.[12]

Degas all solutions to prevent air bubbles in the calorimeter.[12]

Accurately determine the concentrations of the enzyme and the analog.

Titration:

Fill the sample cell with the enzyme solution (typically at a concentration 10-fold lower

than the ligand).

Fill the injection syringe with the ATP analog solution (typically at a concentration 10- to

20-fold higher than the enzyme).[13]

Perform a series of small, sequential injections of the analog into the enzyme solution

while monitoring the heat changes.

Data Analysis:

Integrate the heat signal for each injection to obtain the enthalpy change (ΔH).

Plot the enthalpy change per mole of injectant against the molar ratio of analog to enzyme.

Fit the resulting binding isotherm to a suitable binding model to determine the Kd,

stoichiometry (n), and ΔH.

Stopped-Flow Kinetics
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Stopped-flow is a rapid mixing technique that allows for the measurement of fast kinetic

processes, such as the pre-steady-state kinetics of enzyme-ligand binding.[14]

Protocol:

Sample Preparation:

Prepare solutions of the enzyme and the non-hydrolyzable ATP analog in the appropriate

reaction buffer. Often, a fluorescently labeled analog or a protein with an intrinsic

fluorescence change upon binding is used.

Ensure that the concentrations are optimized for the specific experiment, which may

require prior equilibrium binding studies to estimate the Kd.[15]

Rapid Mixing:

Load the enzyme and analog solutions into separate syringes of the stopped-flow

instrument.

Rapidly mix the two solutions, and monitor the change in a spectroscopic signal (e.g.,

fluorescence) over time.

Data Analysis:

The resulting kinetic trace is fitted to an appropriate exponential function to determine the

observed rate constant (kobs).

By measuring kobs at different analog concentrations, the association rate constant (kon)

and dissociation rate constant (koff) can be determined from the slope and y-intercept of a

plot of kobs versus analog concentration, respectively.

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the application of these analogs, the following diagrams, generated using

Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38038850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3168206/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Kinetic Measurement

Data Analysis

Purified Enzyme

SPR

ITC

Stopped-Flow

ATP Analog Solution

Fit Data to
Binding Model

Determine
Kd, kon, koff

Click to download full resolution via product page

Caption: A generalized workflow for determining the kinetic parameters of ATP analog binding

to an enzyme.
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Caption: Inhibition of a kinase signaling pathway by AMP-PNP, trapping the target kinase in a

pre-hydrolysis state.

By carefully selecting the appropriate non-hydrolyzable ATP analog and employing rigorous

experimental techniques, researchers can gain valuable insights into the kinetic and

mechanistic details of ATP-dependent enzymes, ultimately advancing our understanding of

cellular processes and aiding in the development of novel therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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